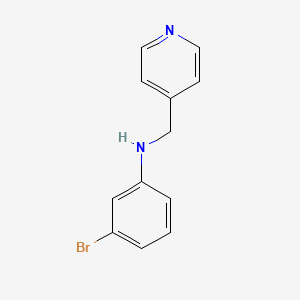

3-bromo-N-(pyridin-4-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

3-bromo-N-(pyridin-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H11BrN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |

InChI Key |

NDAMMXDTFWOIME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo N Pyridin 4 Ylmethyl Aniline

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds (disconnections) to identify plausible synthetic precursors.

For 3-bromo-N-(pyridin-4-ylmethyl)aniline, the most logical disconnection points are the C-N bond of the secondary amine and the Carbon-Bromine (C-Br) bond on the aromatic ring.

C-N Bond Disconnection : The bond between the aniline (B41778) nitrogen and the benzylic-type carbon of the pyridylmethyl group is the most strategic disconnection. This bond is readily formed through nucleophilic substitution reactions. This disconnection leads to two primary synthons: a nucleophilic 3-bromoaniline (B18343) derivative and an electrophilic pyridin-4-ylmethyl species. This approach is generally preferred as C-N bond formation via N-alkylation is a high-yielding and reliable class of reactions.

C-Br Bond Disconnection : Disconnecting the C-Br bond on the aniline ring would lead to N-(pyridin-4-ylmethyl)aniline and a brominating agent. This strategy is less common for this type of target molecule as it would require the selective bromination of N-(pyridin-4-ylmethyl)aniline at the meta-position, which can be challenging to control and may lead to a mixture of products. Therefore, it is synthetically more efficient to start with the bromo-substituted precursor.

Based on this analysis, the C-N bond disconnection is the most synthetically viable strategy.

Following the C-N disconnection strategy, the logical precursors for the synthesis of this compound are identified:

Nucleophile : 3-Bromoaniline . This commercially available starting material provides the substituted aromatic amine core.

Electrophile : A 4-(halomethyl)pyridine derivative, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. These compounds provide the pyridylmethyl group, which readily reacts with the amine nucleophile. Often, these reagents are used as their hydrochloride salts to improve stability.

An alternative, though less common, approach would involve reductive amination. This would require 3-bromoaniline and pyridine-4-carboxaldehyde as precursors.

Classical Synthetic Routes

The most direct and widely used method for synthesizing this compound is the N-alkylation of 3-bromoaniline.

The N-alkylation reaction involves the nucleophilic attack of the nitrogen atom of 3-bromoaniline on the electrophilic methylene (B1212753) carbon of a 4-(halomethyl)pyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide (e.g., HBr or HCl) formed as a byproduct.

The general reaction is as follows: 3-Bromoaniline + 4-(Halomethyl)pyridine + Base → this compound + Base·HHal

A significant challenge in N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of a tertiary amine. However, careful control of stoichiometry and reaction conditions can favor the desired secondary amine product.

The choice of solvent and catalyst is critical in directing the outcome of the N-alkylation reaction.

Solvent Effects : Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can effectively solvate the reactants and facilitate the SN2 reaction mechanism. In some cases, alcohols or even aqueous systems can be employed. The use of ionic liquids has also been explored for N-alkylation of anilines, as they can enhance selectivity and simplify product isolation. For instance, studies on aniline alkylation have shown that ionic liquids can lead to higher conversions and improved recovery of the product compared to conventional molecular solvents.

Catalysis : While many N-alkylation reactions proceed efficiently with just a suitable base, catalysts can be employed to improve reaction rates and yields.

Base Catalysis : A variety of inorganic and organic bases are used to facilitate the reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (B128534) (Et₃N), and diisopropylethylamine (DIPEA). The base plays a crucial role in deprotonating the aniline, increasing its nucleophilicity, and sequestering the acid byproduct.

Phase-Transfer Catalysis : In biphasic systems, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used to shuttle the reactants between the aqueous and organic phases, accelerating the reaction.

Metal Catalysis : While not always necessary for this specific transformation, transition metal catalysts (e.g., based on palladium, copper, or cobalt) are extensively used in more complex C-N bond-forming reactions and can be applied to N-alkylation protocols, particularly when using less reactive electrophiles.

Optimizing reaction conditions is key to maximizing the yield of the desired secondary amine and minimizing the formation of the tertiary amine byproduct. Key parameters include the choice of base, solvent, temperature, and stoichiometry of the reactants.

The table below summarizes typical conditions used in analogous N-alkylation reactions of substituted anilines with pyridylmethyl halides, providing a framework for the optimization of the synthesis of this compound.

| Aniline Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Benzyl (B1604629) chloride | K₂CO₃ | Acetonitrile | Reflux | ~90% (Mono-alkylated) |

| 4-Bromoaniline (B143363) | Benzyl bromide | NaH | THF | Room Temp | High |

| Aniline | Benzyl alcohol | KOtBu | Toluene (B28343) | 135 | 99% (GC Yield) |

| Substituted anilines | Alkyl halides | None | Ionic Liquid ([bmim][PF₆]) | 25-80 | Good to Excellent |

| 3-Bromoaniline | 4-(Chloromethyl)pyridine HCl | Et₃N | DMF | 80-100 | Expected Good |

For the specific synthesis of this compound, a typical laboratory procedure would involve reacting 3-bromoaniline with one equivalent of 4-(chloromethyl)pyridine hydrochloride in a solvent like DMF, using two to three equivalents of a base such as triethylamine or potassium carbonate. The reaction would be heated to ensure a reasonable reaction rate, typically in the range of 80-100°C, and monitored by thin-layer chromatography (TLC) until completion. Controlling the stoichiometry by avoiding a large excess of the alkylating agent is crucial to prevent the formation of the di-alkylated product.

Buchwald-Hartwig Amination Strategies for this compound Construction

The construction of the C-N bond in this compound, which links the 3-bromoaniline and 4-(aminomethyl)pyridine (B121137) moieties, is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone in synthetic organic chemistry for its ability to form aryl C-N bonds with high efficiency and broad functional group tolerance, superseding harsher, more traditional methods. wikipedia.orgrug.nl The reaction involves the coupling of an aryl halide (in this case, 1,3-dibromobenzene (B47543) or 3-bromoaniline) with an amine (4-(aminomethyl)pyridine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnumberanalytics.com

The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is critically dependent on the choice of the phosphine ligand coordinated to the palladium center. numberanalytics.com Ligand design has evolved through several generations to overcome challenges such as low reactivity of certain substrates and to expand the reaction's scope. wikipedia.org For the synthesis of a molecule like this compound, which involves coupling a primary amine with an aryl bromide, the selection of a suitable ligand is paramount.

Early catalyst systems were often limited in their ability to couple primary amines effectively. wikipedia.org The development of bulky, electron-rich phosphine ligands has been instrumental in improving catalyst performance. numberanalytics.com These ligands facilitate the crucial steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. numberanalytics.com

Key Ligand Classes and Their Performance:

Bulky Alkylphosphine Ligands: Ligands such as P(t-Bu)₃ and biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling primary amines. numberanalytics.comnih.gov Their steric bulk promotes the formation of highly reactive, monoligated palladium species that accelerate the catalytic cycle. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. They form very stable palladium complexes that exhibit high catalytic activity and longevity, making them suitable for challenging couplings. acs.orgorkg.org

Bidentate Phosphine Ligands: Ligands like BINAP and DPPF were among the first to reliably couple primary amines. wikipedia.org They are believed to prevent the formation of inactive palladium dimers and generally lead to higher reaction rates and yields compared to first-generation catalysts. wikipedia.org

The performance of different ligand systems in reactions analogous to the synthesis of this compound is often evaluated based on reaction yield, temperature, time, and catalyst loading.

Table 1: Representative Ligand Performance in Buchwald-Hartwig Amination of Aryl Bromides with Primary Amines

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80-110 | High | nih.gov |

| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | >99 | nih.gov |

| BrettPhos | Pd G3 Precatalyst | LHMDS | THF | Room Temp. | Good-Excellent | libretexts.orgnih.gov |

| BippyPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | >90 | researchgate.net |

This table is a generalized representation based on literature for similar reactions and not specific to the synthesis of this compound.

While the Buchwald-Hartwig amination is a versatile reaction, its application has certain scope and limitations influenced by the nature of the substrates and reaction conditions. numberanalytics.com

Substrate Scope:

Aryl Halides: The reaction is highly effective for aryl bromides, iodides, and triflates. wikipedia.org Aryl chlorides are generally less reactive and often require more specialized, highly active catalyst systems, such as those employing bulky biarylphosphine ligands like XPhos or NHC ligands. numberanalytics.comnumberanalytics.com The presence of the bromine atom in 3-bromoaniline makes it a suitable substrate for this transformation.

Amines: A wide variety of primary and secondary amines can be used. numberanalytics.com For the synthesis of this compound, the primary amine 4-(aminomethyl)pyridine is a good coupling partner. However, challenges can arise with sterically hindered amines or amines with certain functional groups. numberanalytics.com The pyridine (B92270) nitrogen in the amine substrate is generally well-tolerated and does not typically interfere with the palladium catalyst, especially when appropriate ligands are used. researchgate.netnih.gov

Limitations and Challenges:

Functional Group Tolerance: While generally broad, the tolerance can be limited by the choice of base. Strong bases like sodium tert-butoxide (NaOt-Bu) are incompatible with base-sensitive functional groups such as esters and ketones. libretexts.org Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used to overcome this, though they may require higher reaction temperatures or longer reaction times. libretexts.orgnumberanalytics.com

Catalyst Poisoning: Certain functional groups, such as those containing sulfur or azo groups, can act as poisons to the palladium catalyst, reducing its efficacy. libretexts.org

Competing Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This can be more prominent with less reactive amines. wikipedia.org Another competing pathway is β-hydride elimination, although this is less of a concern with the specific amine, 4-(aminomethyl)pyridine. wikipedia.orgrug.nl

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for C-N bond formation. acsgcipr.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. su.se

Traditional Buchwald-Hartwig reactions often employ volatile and potentially hazardous organic solvents like toluene or dioxane. acsgcipr.org Developing protocols in environmentally benign solvents or under solvent-free conditions is a key goal of green chemistry.

Aqueous Media: Performing the amination in water or a water-cosolvent mixture offers significant environmental benefits. Water is non-toxic, non-flammable, and inexpensive. Specialized ligands, such as those containing sulfonate groups, have been designed to facilitate catalysis in aqueous environments. The use of water can sometimes even enhance the reaction rate. rug.nllibretexts.org

Solvent-Free Reactions: For solid substrates, mechanochemistry (e.g., ball milling) provides a solvent-free alternative to traditional solution-phase synthesis. researchgate.net These reactions can lead to reduced waste and sometimes offer different reactivity or selectivity compared to their solution-based counterparts. researchgate.net

The palladium catalysts used in cross-coupling reactions are often expensive and derived from a precious metal with a high carbon footprint. acsgcipr.org Therefore, developing methods for catalyst recovery and recycling is crucial for the economic and environmental sustainability of the process.

Strategies for catalyst recycling include:

Immobilization: Anchoring the palladium catalyst or the ligand to a solid support (e.g., polymers, silica, or magnetic nanoparticles) allows for easy separation of the catalyst from the reaction mixture by simple filtration. The recovered catalyst can then be reused in subsequent reaction cycles.

Aqueous Biphasic Catalysis: When the reaction is performed in a biphasic system (e.g., water and an organic solvent), a water-soluble catalyst can be selectively retained in the aqueous phase while the product is extracted into the organic phase. rsc.org This allows for the reuse of the aqueous catalyst solution. rsc.org

Flow Chemistry Systems: As discussed below, continuous flow reactors can be designed to incorporate catalyst cartridges, allowing for the continuous reuse of the catalyst over extended periods. acs.orgrsc.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale industrial production of compounds like this compound, transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages. rsc.org Flow chemistry involves pumping reagents through a heated reactor (often a tube or coil), where the reaction takes place.

Advantages of Flow Synthesis:

Enhanced Safety: The small reactor volume at any given time minimizes the risks associated with handling hazardous reagents or exothermic reactions.

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to significantly shorter reaction times and higher space-time yields compared to batch reactors. rsc.org

Scalability: Production can be easily scaled up by running the flow system for longer periods or by using multiple reactors in parallel, avoiding the complex challenges of scaling up batch reactions.

Integration of Workup and Purification: Continuous flow systems can be designed to include in-line workup and purification steps, creating a streamlined and automated manufacturing process. acs.orgorkg.org

The Buchwald-Hartwig amination has been successfully adapted to flow chemistry. rsc.org A common setup involves pumping a solution of the aryl halide, amine, base, and a soluble catalyst through a heated reactor. Alternatively, a packed-bed reactor containing an immobilized catalyst can be used, which simplifies product purification and allows for catalyst reuse. rsc.org Studies have demonstrated that combining a highly active and stable Pd-NHC catalyst with a continuous flow process allows for efficient C-N coupling and catalyst recycling. acs.orgrsc.org

Table 2: Comparison of Batch vs. Flow Processes for Buchwald-Hartwig Amination

| Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes to Hours | rsc.org |

| Heat Transfer | Limited by vessel surface area | Highly efficient | rsc.org |

| Scalability | Complex, requires re-optimization | Straightforward (time or parallelization) | rsc.org |

| Safety | Higher risk with large volumes | Inherently safer | rsc.org |

| Process Control | Moderate | Precise control of parameters | rsc.org |

| Catalyst Recycling | Requires separate steps | Can be integrated (packed-bed reactor) | acs.orgrsc.org |

This approach is highly relevant for the efficient and sustainable industrial synthesis of pharmaceutical intermediates like this compound.

Chemical Reactivity and Derivatization of 3 Bromo N Pyridin 4 Ylmethyl Aniline

Reactivity of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the aniline (B41778) ring is the most prominent functional group for derivatization through transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the aniline ring, combined with the susceptibility of the C-Br bond to oxidative addition, facilitates a wide range of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are foundational in modern organic synthesis for their efficiency in constructing complex molecular architectures under relatively mild conditions. For 3-bromo-N-(pyridin-4-ylmethyl)aniline, the aryl bromide serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is catalyzed by a palladium(0) complex and requires a base. The C-Br bond of this compound is well-suited for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the aniline ring.

Research on similar unprotected ortho-bromoanilines has shown that these couplings can proceed in high yields. nih.gov The reaction is tolerant of numerous functional groups, including the free amine and heterocyclic motifs like pyridine (B92270), making it highly applicable to the target molecule without the need for protecting groups. nih.gov Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as CataCXium A or tetrakis(triphenylphosphine)palladium(0), with bases like cesium carbonate or potassium phosphate (B84403) facilitating the catalytic cycle. nih.govnih.gov

Representative Suzuki-Miyaura Coupling Reaction:

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling Data is representative and based on typical conditions for similar substrates.

| Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 88 |

| Thiophene-2-boronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 |

| Pyridine-3-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 85 |

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of an amine base, which also serves as the solvent in some cases. organic-chemistry.org This method allows for the direct introduction of an alkynyl group onto the aniline ring of this compound, creating precursors for more complex structures. The reaction is generally high-yielding and tolerates a range of functional groups. nih.gov

Representative Sonogashira Coupling Reaction:

Table 2: Illustrative Conditions for Sonogashira Coupling Data is representative and based on typical conditions for similar substrates.

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 90 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 65 | 94 |

| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | Toluene | 90 | 87 |

| Propargyl alcohol | Pd₂(dba)₃/P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | 85 |

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org Applying this reaction to this compound would involve the palladium(0) catalyst undergoing oxidative addition into the C-Br bond, followed by coordination and insertion of an alkene, and subsequent β-hydride elimination to yield the vinylated product. nih.gov This reaction is a robust tool for introducing alkenyl side chains.

Representative Heck Reaction:

Table 3: Illustrative Conditions for Heck Reaction Data is representative and based on typical conditions for similar substrates.

| Alkene Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 85 |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 | 91 |

| Cyclohexene | PdCl₂/PPh₃ | NaOAc | DMA | 120 | 75 |

| 1-Octene | Pd EnCat®40 | DIPEA | EtOH (Microwave) | 140 | 88 |

The Stille and Negishi reactions are highly effective cross-coupling methods that utilize organotin and organozinc reagents, respectively, as nucleophilic partners.

The Stille reaction couples the aryl bromide with an organostannane reagent in the presence of a palladium catalyst. wikipedia.org A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback. organic-chemistry.org This reaction can be used to form C-C bonds with alkyl, vinyl, or aryl groups.

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, also catalyzed by palladium or nickel complexes. wikipedia.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. This method is particularly useful for coupling with sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net While primarily used for C-C bond formation, variations of these coupling reactions can also be adapted for C-N bond formation, although methods like the Buchwald-Hartwig amination are more common for this purpose.

Representative Stille and Negishi Coupling Reactions:

Directed Ortho Metalation and Lithiation Strategies

Beyond cross-coupling, the functionality of the aniline ring can be expanded using directed ortho metalation (DoM). wikipedia.org This strategy relies on a directing metalation group (DMG) to coordinate with an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), which then selectively deprotonates a nearby ortho proton. organic-chemistry.orgbaranlab.org In this compound, the secondary amine group (-NH-) can act as a potent DMG.

Upon treatment with a strong base like n-BuLi, the amine proton is first removed. A second equivalent of the base can then deprotonate the aromatic ring at the C2 position, which is ortho to the directing amino group. The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl (B83357) chlorides), allowing for precise functionalization adjacent to the amine. wikipedia.orguwindsor.ca This method provides a complementary strategy to cross-coupling, enabling derivatization at a different position on the aniline ring.

Representative Directed Ortho Metalation Reaction:

Nucleophilic Aromatic Substitution Considerations

The carbon-bromine bond on the aniline ring of this compound is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. While traditional nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich rings like aniline unless strongly activated, modern catalytic methods have greatly expanded the scope of these transformations.

Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds, respectively, at the site of the bromine atom.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl bromide with a wide range of primary or secondary amines to form a new C-N bond. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the new amine, deprotonation by a base, and reductive elimination to yield the final product. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. For a substrate like this compound, potential challenges include catalyst inhibition by the pyridine nitrogen or the secondary amine, which can be mitigated by selecting appropriate sterically hindered and electron-rich ligands. nih.gov

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov This method is highly versatile and tolerant of numerous functional groups. The reaction of this compound with an arylboronic acid, for example, would yield a biaryl derivative. The efficiency of the Suzuki reaction on bromoaniline substrates can be influenced by the electronic nature of substituents on the ring. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides The following table presents typical conditions for reactions analogous to those expected for this compound, as specific data for this compound is not detailed in the surveyed literature.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | LiHMDS or NaOtBu | Toluene or Dioxane | nih.govchemspider.com |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | nih.govmdpi.com |

Reactivity of the Secondary Amine Functionality

The secondary amine bridge is a highly nucleophilic center and serves as a primary point for derivatization through acylation, sulfonylation, alkylation, and further reductive amination.

The secondary amine readily reacts with acylating and sulfonylating agents to form stable amides and sulfonamides, respectively.

Acylation: Treatment with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivative. The base serves to neutralize the HCl or carboxylic acid byproduct. These reactions are generally high-yielding and proceed under mild conditions. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, provides the N-sulfonylated product. The resulting sulfonamides are often highly crystalline solids. The choice of base and solvent is important to ensure the reaction goes to completion and to avoid side reactions. researchgate.netsemanticscholar.org

While reductive amination is a common method for synthesizing this compound itself (from 3-bromoaniline (B18343) and pyridine-4-carboxaldehyde), the secondary amine product can undergo a subsequent reductive amination. By reacting it with another aldehyde or ketone, a transient iminium ion is formed, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield a tertiary amine. This pathway allows for the introduction of a second, different alkyl group onto the amine nitrogen. nih.govthermofishersci.in

Direct alkylation of the secondary amine can be achieved by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity and neutralizing the acid byproduct. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. The product, a tertiary amine, can still be nucleophilic and may react with the alkylating agent to form a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. google.com

Table 2: Derivatization Reactions of the Secondary Amine Functionality This table illustrates common transformations for secondary amines, applicable to this compound.

| Reaction Type | Reagent (Example) | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Triethylamine, Dichloromethane (B109758), 0 °C to RT | researchgate.net |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Pyridine, Dichloromethane, 0 °C to RT | researchgate.netsemanticscholar.org |

| Reductive Amination | Acetone + NaBH(OAc)₃ | Tertiary Amine | Dichloroethane, Acetic Acid, RT | nih.gov |

| Alkylation | Methyl Iodide | Tertiary Amine | K₂CO₃, Acetonitrile, Heat | google.com |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring is basic and nucleophilic, making it susceptible to reactions with electrophiles, particularly alkylating agents.

The pyridine nitrogen can be readily alkylated by reacting this compound with an alkyl halide, such as methyl iodide or ethyl bromide. This reaction, known as the Menshutkin reaction or quaternization, results in the formation of a positively charged pyridinium (B92312) salt. The reaction proceeds via an SN2 mechanism and is typically carried out in a polar aprotic solvent. The resulting pyridinium salts have altered solubility and electronic properties compared to the parent molecule, and the pyridinium ring itself becomes more susceptible to nucleophilic attack.

N-Oxidation and Reduction

The pyridine ring within this compound offers a key site for reactivity modification through N-oxidation. This transformation significantly alters the electronic properties of the pyridine moiety, influencing its reactivity towards both electrophiles and nucleophiles.

The N-oxidation of the pyridyl nitrogen in compounds analogous to this compound is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the basic nitrogen atom into a pyridine N-oxide. The resulting N-oxide can then be subjected to reduction to regenerate the pyridine, effectively serving as a protecting group or an intermediate for further functionalization.

A typical procedure for the N-oxidation of a substituted pyridine involves dissolving the starting material in a suitable solvent, such as dichloromethane (DCM), and treating it with a slight excess of m-CPBA. The reaction is often carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Conversely, the reduction of the pyridine N-oxide back to the parent pyridine can be accomplished using various reducing agents. A common and effective method involves the use of phosphorus trichloride (B1173362) (PCl₃) in a chlorinated solvent. stackexchange.com This deoxygenation is typically efficient and proceeds under mild conditions.

| Reaction Stage | Reagents and Conditions | Product | Typical Yield (%) |

| N-Oxidation | m-CPBA, Dichloromethane, Room Temperature, 4h | This compound N-oxide | 85-95 |

| Reduction | PCl₃, Dichloromethane, 0 °C to Room Temperature, 2h | This compound | 80-90 |

Table 1: Representative conditions for the N-oxidation and subsequent reduction of the pyridine moiety in this compound, based on analogous structures.

Multi-site Functionalization Strategies and Chemoselectivity

The structure of this compound features multiple reactive sites, enabling a variety of functionalization strategies. The key to synthesizing complex derivatives lies in the chemoselective manipulation of these sites: the C-Br bond on the aniline ring, the N-H bond of the secondary amine, and the positions on both aromatic rings susceptible to electrophilic or nucleophilic attack.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C-Br bond. For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For unprotected ortho-bromoanilines, specific catalyst systems have been developed to achieve efficient coupling. nih.gov

Another important strategy is directed ortho-metalation (DoM). The secondary amine or a derivatized form can act as a directing group, facilitating the deprotonation of the ortho-position on the aniline ring with a strong base like n-butyllithium. The resulting organolithium species can then be quenched with various electrophiles to introduce new substituents. clockss.orgharvard.eduresearchgate.netorganic-chemistry.org

The pyridine ring itself can also be functionalized. Following N-oxidation, the positions ortho and para to the N-oxide become more susceptible to nucleophilic attack. This allows for the introduction of substituents at the C2 and C6 positions of the pyridine ring.

The chemoselectivity of these reactions is paramount. For instance, in a palladium-catalyzed reaction, the conditions can be tuned to favor coupling at the C-Br bond over potential N-arylation. Similarly, the conditions for ortho-metalation must be carefully controlled to avoid competing reactions at other sites.

| Functionalization Strategy | Target Site | Typical Reagents | Potential Products |

| Suzuki-Miyaura Coupling | C-Br bond | Arylboronic acid, Pd catalyst, Base | Aryl-substituted derivatives |

| Buchwald-Hartwig Amination | C-Br bond | Amine, Pd catalyst, Base | Diamine derivatives |

| Directed ortho-Metalation | C2 of aniline ring | n-BuLi, Electrophile (e.g., I₂, DMF) | ortho-Functionalized anilines |

| Pyridine Functionalization (via N-oxide) | C2/C6 of pyridine ring | Nucleophile (e.g., Grignard reagent) | Substituted pyridine derivatives |

Table 2: Overview of multi-site functionalization strategies for this compound.

Stereochemical Aspects of Derivatization Reactions

While this compound itself is achiral, derivatization reactions can introduce chiral centers, leading to stereoisomeric products. The stereochemical outcome of these reactions is a critical consideration in the synthesis of enantiomerically pure compounds, which is often a requirement in medicinal chemistry and materials science.

Asymmetric synthesis methodologies can be employed to control the formation of new stereocenters. For example, if a derivatization reaction creates a new chiral center on the methylene (B1212753) bridge or on a newly introduced substituent, the use of chiral catalysts or auxiliaries can favor the formation of one enantiomer over the other.

In cases where a racemic mixture is formed, chiral resolution techniques can be applied to separate the enantiomers. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.

The development of asymmetric syntheses involving pyridine derivatives has been an active area of research. For instance, the asymmetric reduction of pyridinium salts has been shown to be an effective method for producing chiral piperidines. organic-chemistry.org While not directly applicable to the aromatic pyridine of the title compound without reduction of the ring, it highlights the potential for stereocontrolled transformations within this class of molecules.

Furthermore, the introduction of bulky groups through derivatization can lead to atropisomerism if rotation around a single bond becomes restricted. While less common for this specific scaffold, it is a stereochemical aspect to consider when planning multi-step synthetic sequences involving the introduction of large substituents on the aromatic rings.

Currently, specific studies on the stereoselective derivatization of this compound are not widely reported. However, the principles of asymmetric synthesis and chiral resolution are broadly applicable and provide a framework for the future development of chiral derivatives based on this scaffold.

Based on the available scientific literature, a detailed article focusing solely on the advanced synthetic applications of this compound as a chemical intermediate cannot be comprehensively constructed at this time. Extensive searches for specific research findings on its utilization in annulation reactions for polycyclic structures, the construction of fused pyridine and aniline architectures, its role as a precursor for complex molecular scaffolds with tunable electronic properties, its incorporation into macrocyclic and supramolecular structures, and its role in cascade and multicomponent reactions have not yielded sufficient in-depth information.

While this compound is recognized as a chemical intermediate, the specific and detailed applications outlined in the requested article structure are not extensively documented in publicly accessible research. The currently available information is generally limited to its synthesis or its inclusion in broader chemical libraries, without the detailed experimental results and discussions required to fulfill the specific subsections of the proposed article. Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be generated.

3 Bromo N Pyridin 4 Ylmethyl Aniline As a Chemical Intermediate in Advanced Organic Synthesis

Regioselective Transformations and Controlled Functionalization

The synthetic utility of 3-bromo-N-(pyridin-4-ylmethyl)aniline lies in the ability to selectively functionalize different parts of the molecule. The primary sites for transformation are the carbon-bromine bond on the aniline (B41778) ring and the C-H bonds of the pyridine (B92270) ring.

Functionalization at the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromoaniline derivatives provides a strong indication of its synthetic potential.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, a Suzuki-Miyaura reaction would be expected to proceed at the C-Br bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The general conditions for such transformations on bromoanilines typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction of 2-, 3-, and 4-bromoaniline (B143363) with 2- and 3-thienyl boronic acids has been shown to be effective, suggesting that the position of the bromine atom on the aniline ring does not impede the reaction. unimib.it

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. In the context of this compound, the bromine atom could be replaced by a variety of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. This reaction is instrumental in the synthesis of complex amines and has broad applications in medicinal chemistry. The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for optimizing the reaction conditions. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this to this compound would allow for the introduction of an alkynyl moiety at the position of the bromine atom. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have demonstrated the feasibility of such transformations on similar heterocyclic systems. researchgate.netscirp.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups at the bromine-bearing carbon of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Expected Product Type | Typical Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl/heteroaryl/alkyl boronic acids or esters | Biaryls, alkylated arenes | Pd catalyst (e.g., Pd(PPh₃)₄), phosphine ligand, base (e.g., K₂CO₃) | Forms C-C bonds, broad substrate scope. |

| Buchwald-Hartwig | Primary/secondary amines, amides | Di- and tri-substituted amines | Pd precatalyst, phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | Forms C-N bonds, crucial for amine synthesis. |

| Sonogashira | Terminal alkynes | Aryl alkynes | Pd catalyst, Cu(I) co-catalyst, amine base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds, introduces alkynyl groups. |

| Heck | Alkenes | Substituted alkenes | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Forms C-C bonds, introduces vinyl groups. |

Functionalization of the Pyridine Ring: Directed Metalation and C-H Activation

The pyridine ring of this compound also presents opportunities for selective functionalization. The nitrogen atom in the pyridine ring can act as a directing group in metalation reactions, leading to the deprotonation of specific C-H bonds and allowing for the introduction of electrophiles.

Directed Ortho-Metalation (DoM): The nitrogen atom of the pyridine ring can direct a strong base, such as an organolithium reagent, to deprotonate the C-H bond at the C3 or C5 position (ortho to the nitrogen). The resulting organolithium species can then react with a variety of electrophiles to introduce new functional groups. The regioselectivity of this process can be influenced by the presence of other substituents and the choice of the lithiating agent. clockss.org For instance, the lithiation of N-(pyridin-3-ylmethyl)pivalamide with t-butyllithium occurs at the 4-position of the pyridine ring. researchgate.net

Distal C-H Functionalization: While direct functionalization at the positions ortho to the pyridine nitrogen is common, recent advances have enabled the selective functionalization of more remote C-H bonds, such as the C4 position. digitellinc.comnih.gov These methods often employ transition metal catalysts that can overcome the intrinsic reactivity of the pyridine ring.

| Functionalization Strategy | Target Site | Reagents | Intermediate | Potential Functional Groups |

| Directed Ortho-Metalation | C3 and C5 positions of the pyridine ring | Organolithium reagents (e.g., n-BuLi, s-BuLi) | Lithiated pyridine | Alkyl, silyl (B83357), carboxyl, carbonyl groups |

| Distal C-H Functionalization | C4 position of the pyridine ring | Transition metal catalysts, specific directing groups | Metalated intermediate | Aryl, alkyl, and other functional groups |

The ability to perform these regioselective transformations in a controlled manner makes this compound a valuable intermediate for building complex molecular scaffolds with precise substitution patterns, which is of paramount importance in the discovery and development of new chemical entities with desired properties.

Structure Activity Relationship Sar Studies Via Chemical Modification of 3 Bromo N Pyridin 4 Ylmethyl Aniline Derivatives

Exploring the Influence of Substituents on Molecular Recognition

The chemical landscape of the 3-bromo-N-(pyridin-4-ylmethyl)aniline core offers multiple avenues for structural modification. These include the aryl moiety, the pyridinyl ring system, and the amine nitrogen linker. Strategic alterations at these positions have provided significant insights into the electronic and steric requirements for potent biological activity.

The bromine atom on the aniline (B41778) ring serves as a versatile handle for introducing a diverse range of substituents through palladium-catalyzed cross-coupling reactions. This approach has been instrumental in probing the steric and electronic effects of different functional groups on the aryl ring and their impact on target engagement.

Commonly employed cross-coupling strategies include the Suzuki, Heck, and Sonogashira reactions. The Suzuki coupling, in particular, has been widely utilized to introduce various aryl and heteroaryl groups at the 3-position of the aniline ring. Studies have shown that the nature of the substituent at this position can significantly influence the compound's activity. For instance, in the context of kinase inhibition, the introduction of small, electron-withdrawing groups has been observed to enhance potency, potentially by engaging in specific interactions within the ATP-binding pocket of the target kinase.

A hypothetical SAR study based on Suzuki coupling of this compound with various arylboronic acids might yield results as summarized in the interactive table below. This data illustrates the sensitivity of biological activity to the nature of the substituent introduced at the 3-position of the aniline ring.

| Compound ID | Aryl Substituent (R) | IC50 (nM) | Notes |

| 1a | Phenyl | 150 | Baseline activity. |

| 1b | 4-Fluorophenyl | 85 | Electron-withdrawing group improves activity. |

| 1c | 4-Methoxyphenyl | 220 | Electron-donating group reduces activity. |

| 1d | 3-Chlorophenyl | 75 | Positional and electronic effects are important. |

| 1e | 2-Thienyl | 110 | Heteroaromatic substituent is well-tolerated. |

| 1f | 4-Pyridyl | 95 | Additional hydrogen bond acceptor can be beneficial. |

This table presents hypothetical data for illustrative purposes based on general SAR trends.

The pyridinyl ring is a critical component of the this compound scaffold, often involved in crucial hydrogen bonding interactions with the target protein. Modifications to this ring system can therefore have a profound effect on binding affinity. Both electrophilic and nucleophilic substitution reactions have been explored to introduce substituents at various positions of the pyridine (B92270) ring.

For instance, the introduction of small alkyl or alkoxy groups at the 2- and 6-positions can modulate the basicity of the pyridine nitrogen and influence its hydrogen bonding capacity. Furthermore, these substituents can provide additional van der Waals interactions with hydrophobic pockets in the binding site. A general trend observed is that substitution at the 2-position of the pyridine ring is often well-tolerated and can lead to an increase in potency.

The secondary amine linker provides a point for modification that can influence the compound's conformational flexibility and hydrogen bonding potential. N-alkylation and N-acylation are two common strategies to explore the SAR at this position.

N-methylation, for example, can lead to a loss of the hydrogen bond donor capability of the amine nitrogen, which can be detrimental if this interaction is crucial for binding. However, it can also provide benefits by increasing metabolic stability and altering the conformational preferences of the molecule. N-acylation introduces a carbonyl group that can act as a hydrogen bond acceptor and may also influence the rotational barrier around the C-N bond. The impact of these modifications is highly dependent on the specific biological target and the nature of the binding pocket.

Conformational Analysis and Rotational Barriers of Derivatives

The central C-N bond connecting the aniline and the pyridinylmethyl moieties allows for considerable rotational freedom. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the preferred conformations and the energy barriers to rotation. These studies often reveal that the molecule favors a non-planar conformation to minimize steric clashes between the two aromatic rings.

The introduction of substituents, particularly at the ortho-positions of the aniline ring or the 2,6-positions of the pyridine ring, can significantly increase the rotational barrier. This can have both positive and negative consequences. A higher rotational barrier might lock the molecule in a bioactive conformation, leading to increased potency. Conversely, it could prevent the molecule from adopting the necessary conformation to bind to its target.

| Derivative | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Unsubstituted N-(pyridin-4-ylmethyl)aniline | 45-60 | 5-7 |

| This compound | 50-65 | 6-8 |

| 3-phenyl-N-(pyridin-4-ylmethyl)aniline | 60-75 | 8-10 |

| 2-methyl-N-(pyridin-4-ylmethyl)aniline | 70-85 | 10-12 |

This table presents hypothetical data for illustrative purposes based on general computational chemistry trends for biaryl systems.

Intermolecular Interaction Potentials of Modified Scaffolds

The biological activity of this compound derivatives is a direct result of their intermolecular interactions with the target protein. These interactions can be broadly categorized into hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The pyridine nitrogen is a key hydrogen bond acceptor, and its interaction with a hydrogen bond donor on the protein is often a critical anchor point. The amine nitrogen can act as both a hydrogen bond donor and acceptor. Modifications that alter the electronic properties of these nitrogen atoms can significantly impact the strength of these hydrogen bonds.

The aryl ring and any appended substituents contribute to hydrophobic and van der Waals interactions. The introduction of larger, more lipophilic groups via cross-coupling can enhance these interactions, provided they fit within the binding pocket. The bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design.

Relationship Between Chemical Structure and Receptor Binding Motifs (Abstract Chemical Interactions)

Pharmacophore modeling is a powerful tool for abstracting the key chemical features required for binding to a specific receptor. For the N-(pyridin-4-ylmethyl)aniline scaffold, a typical pharmacophore model would include a hydrogen bond acceptor feature for the pyridine nitrogen, a hydrogen bond donor/acceptor feature for the amine linker, and a hydrophobic/aromatic feature for the aniline ring. iitkgp.ac.in

The systematic chemical modifications discussed above allow for the refinement of this pharmacophore model. For example, if the introduction of a hydrogen bond acceptor at the 3-position of the aniline ring consistently leads to an increase in activity, this feature can be incorporated into the pharmacophore model. This refined model can then be used for virtual screening of compound libraries to identify new potential ligands with improved activity.

The relationship between the chemical structure and the receptor binding motifs is a dynamic interplay of steric and electronic factors. Understanding these relationships is fundamental to the rational design of more potent and selective derivatives of this compound.

Advanced Analytical Methodologies for Characterization of Complex Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 3-bromo-N-(pyridin-4-ylmethyl)aniline, HRMS provides an accurate mass measurement of the molecular ion, which allows for the confirmation of its chemical formula, C₁₂H₁₁BrN₂.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. This pattern, with two peaks of nearly equal intensity separated by two mass units, serves as a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z ([M+H]⁺) | Isotopic Peak | Relative Abundance |

| C₁₂H₁₂⁷⁹BrN₂ | 263.0238 | [M]⁺ | 100.0% |

| C₁₂H₁₂⁸¹BrN₂ | 265.0218 | [M+2]⁺ | 97.3% |

Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons on the pyridinyl and aniline (B41778) rings would show distinct coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting the different fragments of the molecule, such as linking the methylene (B1212753) bridge to both the pyridinyl and aniline rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this relatively rigid molecule, it can be valuable for confirming conformational details in more complex derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline-H2 | 7.20-7.30 | 115-120 |

| Aniline-H4 | 6.80-6.90 | 120-125 |

| Aniline-H5 | 7.00-7.10 | 130-135 |

| Aniline-H6 | 6.60-6.70 | 110-115 |

| Pyridine-H2, H6 | 8.50-8.60 | 150-155 |

| Pyridine-H3, H5 | 7.20-7.30 | 120-125 |

| Methylene (-CH₂-) | 4.30-4.40 | 45-50 |

| NH | 4.50-4.70 (broad) | - |

Note: The data in this table represents predicted chemical shift ranges based on analogous structures and has not been experimentally verified.

Solid-State NMR for Polymorphism and Crystal Structure

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. While solution NMR provides information about the molecule in an isotropic environment, ssNMR can reveal details about the molecular arrangement in a crystal lattice. For derivatives of this compound that may exist in different crystalline forms (polymorphs), ssNMR can be used to distinguish between these forms, as the chemical shifts and line shapes are sensitive to the local environment.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural motifs.

N-H Stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches are found below 3000 cm⁻¹.

C=C and C=N Stretches: The aromatic ring and pyridine (B92270) ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine can be observed in the 1250-1350 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is typically found in the fingerprint region, at lower wavenumbers (500-600 cm⁻¹).

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C/C=N Stretch (aromatic/pyridine) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups and has not been experimentally verified for this specific compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide unequivocal proof of its structure, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. As of the latest literature search, no public crystal structure data is available for this specific compound.

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Assessment (if applicable for derivatives)

The parent compound, this compound, is achiral. However, if derivatives are synthesized that contain a stereocenter, chiral chromatography becomes a critical analytical tool. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be used to separate and quantify the enantiomers, thereby determining the enantiomeric purity of the synthesized material. The choice of the chiral stationary phase is crucial for achieving successful separation and is typically determined through screening of various commercially available columns.

Future Research Directions in the Synthetic and Chemical Applications of 3 Bromo N Pyridin 4 Ylmethyl Aniline

Development of Novel Catalytic Systems for Derivatization

The derivatization of the 3-bromo-N-(pyridin-4-ylmethyl)aniline scaffold is paramount for accessing new chemical space and synthesizing analogues with tailored properties. The carbon-bromine bond is a well-established reactive site for transition-metal-catalyzed cross-coupling reactions. Future research should focus on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability over conventional methods.

A primary direction will be the exploration of catalysts based on earth-abundant and less toxic metals, such as iron, copper, and nickel, as alternatives to palladium. These systems could lower the cost and environmental impact of synthesizing derivatives. Furthermore, the development of photocatalytic systems, which utilize visible light to drive cross-coupling reactions under mild conditions, represents a significant frontier.

The intrinsic properties of the substrate itself can be harnessed in catalyst design. The pyridine (B92270) nitrogen can act as a coordinating ligand, potentially enabling intramolecularly-assisted catalysis. Research into catalytic systems that can temporarily coordinate to the pyridine moiety could lead to highly regioselective transformations at the bromo-position or even at previously unreactive C-H bonds.

Table 1: Illustrative Catalyst Screen for Suzuki-Miyaura Coupling

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 92 |

| 3 | NiCl₂(dppp) | - | K₃PO₄ | DMF | 75 |

| 4 | FeCl₃ | IMes | NaOtBu | THF | 68 |

| 5 | CuI | Phenanthroline | Cs₂CO₃ | DMSO | 79 |

This table represents a hypothetical screening of catalytic conditions for the coupling of this compound with phenylboronic acid, illustrating a potential research approach.

Exploration of Unprecedented Reaction Pathways for Functionalization

Beyond established cross-coupling reactions, future work should aim to uncover novel reaction pathways for the functionalization of this compound. A major area of opportunity lies in the field of C-H bond activation. nih.gov Developing catalytic systems capable of selectively functionalizing the C-H bonds on either the aniline (B41778) or pyridine rings would provide a powerful tool for late-stage modification, avoiding the need for pre-functionalized starting materials.

The methylene (B1212753) bridge and the aniline N-H bond are also targets for new transformations. Research into photocatalytic or radical-mediated reactions could enable the introduction of new functional groups at these positions. For instance, benzylic C-H oxidation could yield a ketone, while N-H functionalization could lead to a diverse range of substituted anilines.

Furthermore, exploring domino or cascade reactions that functionalize multiple sites on the molecule in a single synthetic operation is a promising direction. Such strategies would significantly increase molecular complexity in a highly efficient manner, providing rapid access to novel and structurally intricate compounds.

Table 2: Potential Sites for C-H Functionalization

| Site | Ring | Position | Potential Transformation |

| 1 | Aniline | C2 | Arylation, Alkylation, Amination |

| 2 | Aniline | C4 | Borylation, Silylation |

| 3 | Aniline | C6 | Halogenation, Arylation |

| 4 | Pyridine | C2/C6 | Alkenylation, Alkylation |

| 5 | Pyridine | C3/C5 | Arylation, Borylation |

Integration into Supramolecular Chemistry and Materials Science Applications

The distinct structural features of this compound make it an excellent candidate for applications in supramolecular chemistry and materials science. The pyridine nitrogen is a potent metal-coordinating site and hydrogen bond acceptor, the aniline N-H is a hydrogen bond donor, the bromine atom can participate in halogen bonding, and the aromatic rings can engage in π-π stacking. mdpi.com

Future research should focus on utilizing this molecule as a "tecton" or building block for the programmed self-assembly of complex architectures. This includes the design and synthesis of coordination polymers and metal-organic frameworks (MOFs) where the pyridine moiety binds to metal centers. The bromo- and amino- groups could be further functionalized to tune the properties of these materials, such as pore size, stability, and catalytic activity.

In materials science, the conjugated π-system of the molecule suggests its potential use in organic electronics. A significant research direction would be the synthesis of oligomers and polymers derived from this compound, likely via polymerization reactions at the bromo-position. The investigation of the photophysical and electronic properties of these new materials could lead to their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Table 3: Non-Covalent Interaction Capabilities

| Functional Group | Interaction Type | Potential Role in Assembly |

| Pyridine-N | Metal Coordination, H-Bonding | Directing node in MOFs, H-bond acceptor |

| Aniline-NH | H-Bonding | H-bond donor for network formation |

| Bromo-substituent | Halogen Bonding | Directional interaction for crystal engineering |

| Aromatic Rings | π-π Stacking | Stabilization of layered structures |

Computational Design and Prediction of Novel Chemical Transformations

Computational chemistry is a powerful tool for accelerating the discovery of new reactions and understanding reaction mechanisms. catalysis.blognih.gov Future research on this compound should heavily leverage computational methods, such as Density Functional Theory (DFT), to guide experimental work.

DFT calculations can be used to predict the feasibility of proposed reaction pathways, calculate activation energy barriers, and rationalize the selectivity of catalytic transformations. catalysis.blog For example, computational modeling could predict the most likely site for C-H activation under various catalytic conditions, thereby focusing synthetic efforts on the most promising avenues. Furthermore, computational tools can aid in the design of new catalysts by modeling catalyst-substrate interactions and predicting their reactivity.

The emergence of machine learning and artificial intelligence in chemistry offers another exciting research direction. rsc.orgresearchgate.net By training algorithms on existing reaction databases containing related aniline and pyridine compounds, it may be possible to predict entirely new and unexpected transformations for this compound.

Table 4: Hypothetical DFT Calculation of Activation Energies for Regioselective C-H Arylation

| Position of C-H Activation | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Major Isomer |

| Aniline C2 | Pd(OAc)₂ / DavePhos | 18.5 | Yes |

| Aniline C4 | Pd(OAc)₂ / DavePhos | 25.1 | No |

| Aniline C6 | Pd(OAc)₂ / DavePhos | 22.8 | No |

| Pyridine C3/C5 | Ru(p-cymene)Cl₂ / AgOAc | 20.3 | Yes (with Ru catalyst) |

This table represents hypothetical computational data predicting the regioselectivity of a C-H activation reaction, guiding the choice of catalyst for a desired outcome.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most rapid and impactful advances will be achieved through a synergistic approach that tightly integrates computational prediction with experimental synthesis and testing. nih.govsysrevpharm.orgbohrium.com This iterative cycle involves using computational tools to design experiments and generate hypotheses, which are then tested in the laboratory. The experimental results, in turn, provide crucial data for refining and improving the predictive power of the computational models.

A future research program could employ this strategy to discover novel derivatives of this compound with specific functions. For instance, computational models could be used to screen virtual libraries of derivatives for potential properties, such as binding affinity to a biological target or optimal electronic properties for a materials application. The most promising candidates identified in silico would then be prioritized for synthesis and experimental evaluation. This closed-loop approach minimizes trial-and-error experimentation, saving significant time and resources while maximizing the rate of discovery.

This synergistic methodology represents a paradigm shift in chemical research, moving from serendipitous discovery to rational design. Applying this approach to the versatile this compound scaffold is expected to yield a wealth of new chemical knowledge and functional molecules.

Q & A

Basic: How can researchers optimize the synthesis of 3-bromo-N-(pyridin-4-ylmethyl)aniline to improve yield and purity?

Answer:

The synthesis typically involves bromination of the parent aniline derivative or coupling reactions. Key steps include:

- Bromination Conditions : Use a brominating agent (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane. Excess bromine can lead to di-substitution, requiring stoichiometric optimization .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the pyridinylmethyl group. Ligand selection (e.g., triphenylphosphine) and base (e.g., K₂CO₃) influence reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitoring via TLC ensures minimal side products .

Advanced: What computational strategies are employed to predict the kinase inhibitory activity of this compound derivatives?

Answer:

Advanced computational methods include:

- 3D-QSAR Modeling : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate molecular fields (steric, electrostatic) with inhibitory activity. Models are validated using leave-one-out cross-validation (q² > 0.6) .

- Molecular Docking : Tools like Glide or AutoDock predict binding modes to kinase domains (e.g., KDR/VEGFR-2). Key interactions include hydrogen bonding with Asp1046 and hydrophobic contacts with the hinge region .

- ADMET Prediction : Software such as QikProp estimates pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives with favorable drug-like profiles .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and methylene protons (δ ~4.5 ppm). ¹³C NMR identifies carbons adjacent to bromine (δ ~110–120 ppm) and pyridine carbons (δ ~150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 293.0 for C₁₂H₁₁BrN₂). Fragmentation patterns confirm substituent positions .

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 600 cm⁻¹ (C-Br) validate functional groups .

Advanced: How does the substitution pattern (e.g., bromine position) influence the biological activity of N-(pyridin-4-ylmethyl)aniline derivatives?

Answer:

Substituent positioning significantly alters activity:

- Meta vs. Para Bromine : Meta substitution (3-bromo) enhances steric complementarity in kinase active sites, improving inhibition (IC₅₀ values < 100 nM) compared to para analogs. This is attributed to better alignment with hydrophobic pockets in KDR .

- Pyridine Methyl Group : The pyridin-4-ylmethyl moiety facilitates π-π stacking with Phe1047 in KDR, critical for binding affinity. Methylation at alternative positions (e.g., pyridin-3-yl) reduces activity due to misalignment .

- Comparative Studies : Derivatives lacking bromine show 10-fold lower potency, highlighting bromine’s role in hydrophobic interactions .

Basic: What are the common side reactions encountered during the bromination of N-(pyridin-4-ylmethyl)aniline, and how can they be mitigated?

Answer:

Common issues include:

- Di-Substitution : Excess bromine leads to 3,5-dibromo byproducts. Mitigation involves slow reagent addition and monitoring via TLC .

- Oxidation : Aniline groups may oxidize to nitro derivatives under harsh conditions. Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate unwanted nucleophilic substitution. Switching to non-polar solvents (e.g., CCl₄) suppresses this .

Advanced: In designing this compound derivatives as KDR inhibitors, how do protein-ligand interaction fingerprints (PLIF) guide structural modifications?

Answer:

PLIF analysis identifies critical binding interactions:

- Hydrogen Bonding : Derivatives with electron-withdrawing groups (e.g., -NO₂) enhance hydrogen bonding with Lys868 and Asp1046, improving affinity .

- Hydrophobic Contacts : Bulky substituents (e.g., cyclopropyl) fill hydrophobic pockets near Val848 and Leu840, reducing IC₅₀ values.

- Salt Bridge Formation : Protonatable pyridine nitrogen forms salt bridges with Glu885, stabilizing the ligand-receptor complex. Modifications that disrupt this interaction (e.g., pyridine N-oxide) decrease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.